molecular formula C16H14N4O3 B2988915 ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate CAS No. 955965-54-5

ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2988915
CAS No.: 955965-54-5
M. Wt: 310.313
InChI Key: XREQESMKRKYMMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate is a versatile chemical compound with a unique structure that allows it to be applied in various fields, including medicinal chemistry, material science, and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of quinoline-6-carbonyl chloride with ethyl 5-amino-1H-pyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinoline derivatives or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or quinolines.

Scientific Research Applications

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

  • Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Material Science: It is utilized in the synthesis of advanced materials with unique properties.

  • Biochemistry: The compound is employed in biochemical studies to understand biological processes and interactions.

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate is unique due to its specific structure and reactivity. Similar compounds include:

  • Ethyl 5-amino-1-(quinoline-6-carbonyl)-1H-pyrazole-4-carboxylate: This compound has a similar structure but may exhibit different reactivity and applications.

  • Ethyl 5-amino-1-(quinoline-5-carbonyl)-1H-pyrazole-4-carboxylate:

Properties

IUPAC Name

ethyl 5-amino-1-(quinoline-6-carbonyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-16(22)12-9-19-20(14(12)17)15(21)11-5-6-13-10(8-11)4-3-7-18-13/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQESMKRKYMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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